Bz-Nle-Lys-Arg-Arg-AMC
Description
Contextualization as a Fluorogenic Peptide Substrate
Bz-Nle-KRR-AMC is classified as a fluorogenic peptide substrate. caymanchem.comchemicalbook.combertin-bioreagent.com This means it is a molecule that is initially non-fluorescent, or has very low fluorescence, but can be acted upon by an enzyme to release a fluorescent compound. The peptide portion of the molecule, "Nle-KRR" (Norleucine-Lysine-Arginine-Arginine), mimics a specific amino acid sequence that certain proteases recognize and cleave.
The key to its function lies in the attachment of the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), to the peptide chain. caymanchem.comchemicalbook.combertin-bioreagent.com When the peptide is intact, the fluorescence of the AMC group is quenched. However, upon enzymatic cleavage of the peptide bond between the arginine (Arg) and the AMC, the AMC is released. caymanchem.comchemicalbook.combertin-bioreagent.com The free AMC molecule is highly fluorescent, and this fluorescence can be detected and quantified using a fluorometer. caymanchem.comchemicalbook.combertin-bioreagent.com The intensity of the fluorescence is directly proportional to the amount of AMC released, which in turn is a measure of the enzyme's activity. caymanchem.comchemicalbook.combertin-bioreagent.com
The fluorescence of the released AMC is typically measured at an excitation wavelength range of 340-360 nm and an emission wavelength range of 440-460 nm. caymanchem.comcaymanchem.comchemicalbook.combertin-bioreagent.com Some studies have also utilized excitation and emission wavelengths of 380 nm and 460 nm, respectively. chemicalbook.com
Significance in Protease Research Methodologies
The primary significance of Bz-Nle-KRR-AMC lies in its application for assaying the activity of specific proteases, particularly trypsin-like serine proteases. wichita.edupeptanova.de It has been extensively used as a substrate for viral proteases, including those from the Flavivirus genus, such as dengue virus (DV), yellow fever virus (YFV), West Nile virus (WNV), and Zika virus (ZIKV). caymanchem.combertin-bioreagent.combiomol.comdcchemicals.compnas.orgnih.govnih.govresearchgate.netprotocols.ioresearchgate.net Specifically, it is a substrate for the NS2B-NS3 protease complex of these viruses, which is essential for viral replication. caymanchem.combertin-bioreagent.comwichita.edubiomol.comnih.gov
The use of Bz-Nle-KRR-AMC offers a continuous and sensitive method for monitoring protease activity in real-time. This is invaluable for several research applications:
Enzyme Kinetics: Researchers can determine key kinetic parameters of a protease, such as the Michaelis constant (Km) and the catalytic rate (kcat), by measuring the rate of AMC release at various substrate concentrations. dcchemicals.comnih.gov For instance, the Km value of the Zika virus NS2B-NS3 protease for Bz-Nle-KRR-AMC was reported to be 18.3 μM, indicating a high affinity of the enzyme for this substrate. nih.gov
Inhibitor Screening: This substrate is crucial in high-throughput screening (HTS) campaigns to identify potential inhibitors of viral proteases. pnas.orgresearchgate.netnih.gov By measuring the reduction in fluorescence in the presence of a test compound, researchers can identify molecules that block the protease's activity. pnas.org
Structure-Activity Relationship Studies: By modifying the peptide sequence of the substrate, researchers can investigate the substrate specificity of a protease and understand which amino acid residues are critical for recognition and cleavage. researchgate.netuq.edu.au
The specificity of Bz-Nle-KRR-AMC for certain proteases makes it a more advantageous tool compared to other, more general protease substrates. For example, its kcat/Km value for the dengue virus type 4 (DEN4) enzyme is over 800 times higher than that of another commonly used substrate, Boc-Gly-Arg-Arg-AMC. dcchemicals.com This high specificity allows for more accurate and reliable measurements of the activity of the target protease, even in complex biological samples.
Table 1: Chemical and Physical Properties of Bz-Nle-KRR-AMC (hydrochloride)
| Property | Value | Source |
| Formal Name | N-benzoyl-L-norleucyl-L-lysyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide, hydrochloride | caymanchem.com |
| Synonyms | Benzoyl-Nle-Lys-Arg-Arg-AMC, Benzoyl-Nle-Lys-Arg-Arg-7-amino-4-methylcoumarin, Bz-Nle-Lys-Arg-Arg-AMC | caymanchem.comcaymanchem.combiomol.com |
| CAS Number | 863975-32-0 | caymanchem.comchemicalbook.combertin-bioreagent.com |
| Molecular Formula | C41H60N12O7 • XHCl | caymanchem.comcaymanchem.combiomol.com |
| Formula Weight | 833.0 | caymanchem.comcaymanchem.com |
| Purity | ≥95% | caymanchem.combiocompare.com |
| Excitation Maximum | 340-360 nm | caymanchem.comcaymanchem.comchemicalbook.combertin-bioreagent.combiomol.com |
| Emission Maximum | 440-460 nm | caymanchem.comcaymanchem.comchemicalbook.combertin-bioreagent.combiomol.com |
| UV/Vis. λmax | 230, 299, 326 nm | caymanchem.comcaymanchem.com |
| Supplied as | A solid | caymanchem.com |
| Storage | -20°C | caymanchem.combiocompare.com |
| Solubility | DMF: ~30 mg/ml, DMSO: ~30 mg/ml, Ethanol: ~20 mg/ml, DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/ml | caymanchem.comcaymanchem.combiomol.com |
Structure
2D Structure
Properties
Molecular Formula |
C41H60N12O7 |
|---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C41H60N12O7/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
OLWZMHHMCMSOQU-YDPTYEFTSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Applications of Bz Nle Krr Amc Hydrochloride in Protease Studies
Flavivirus Protease Characterization
The NS2B-NS3 protease is essential for the replication of flaviviruses, as it processes the viral polyprotein into functional units. diva-portal.org This makes it a prime target for antiviral drug development. Bz-Nle-KRR-AMC has been widely adopted as an optimal substrate for studying the NS2B-NS3 proteases of several medically significant flaviviruses due to its sequence mimicking the natural cleavage sites recognized by these enzymes. nih.gov
Yellow Fever Virus (YFV) NS3 Protease Investigations
Bz-Nle-KRR-AMC is a recognized substrate for the Yellow Fever Virus (YFV) NS3 protease. glpbio.com Its use in enzymatic assays allows for the precise determination of kinetic parameters, which is fundamental for understanding the enzyme's function and for screening potential inhibitors. Research has established specific kinetic values for the interaction between YFV NS3 protease and this substrate, providing a baseline for comparative studies and inhibitor development.
Interactive Table 1: Kinetic Parameters for YFV NS3 Protease with Bz-Nle-KRR-AMC
| Parameter | Value |
|---|---|
| kcat | 0.111 s⁻¹ |
Dengue Virus (DV) NS2B/NS3 Serine Protease Research
In the context of Dengue Virus (DV), Bz-Nle-KRR-AMC has proven to be a highly efficient substrate for the NS2B/NS3 protease of all four serotypes. researchgate.net Its high specificity and cleavage efficiency are demonstrated by a catalytic efficiency (kcat/Km) for the Dengue virus type 4 (DENV4) enzyme that is substantially higher than that of other commonly used substrates. researchgate.net This substrate has been pivotal in studies investigating the conformational integrity of the NS2B-NS3 complex and the critical role of the NS2B cofactor for protease activity. researchgate.net Furthermore, it is a standard reagent in high-throughput screening (HTS) campaigns designed to identify and characterize novel inhibitors of the Dengue protease. nih.gov
Interactive Table 2: Kinetic Parameters for DENV4 NS2B/NS3 Protease with Bz-Nle-KRR-AMC
| Parameter | Value |
|---|---|
| kcat | 2.9 s⁻¹ |
Zika Virus (ZIKV) NS2B/NS3 Serine Protease Studies
Following the global health emergency declared for Zika Virus (ZIKV), research into its essential enzymes intensified. The ZIKV NS2B-NS3 protease, a key drug target, has been extensively studied using Bz-Nle-KRR-AMC. glpbio.comdiva-portal.org The substrate shows high affinity for the ZIKV protease, which facilitates sensitive detection of its activity. diva-portal.org It has been employed in FRET-based enzymatic assays to identify inhibitors from various compound libraries, including known HIV protease inhibitors, and to characterize their mechanism of action. diva-portal.org A modified version of the substrate, Bz-Nle-Lys-Lys-Arg-AMC, has also been used in similar inhibitor screening and biochemical assays. mdpi.com
Interactive Table 3: Kinetic Parameters for ZIKV NS2B/NS3 Protease with Bz-Nle-KRR-AMC
| Parameter | Value |
|---|
Proprotein Convertase Research
Proprotein convertases (PCs) are a family of host cell serine proteases involved in processing a wide variety of proteins. The similarity between the cleavage site motifs of flavivirus proteases and certain PCs, particularly furin, necessitates careful comparative analysis when developing antiviral inhibitors.
Furin Protease Cleavage Studies
Furin is a ubiquitous host cell protease that cleaves precursor proteins at polybasic recognition motifs, typically Arg-X-Arg/Lys-Arg↓. mdpi.com This sequence bears a strong resemblance to the dibasic sites cleaved by flavivirus proteases and the KRR sequence within the Bz-Nle-KRR-AMC substrate. Because of this, the West Nile Virus NS3 proteinase is noted to function in a manner "distantly similar to furin". researchgate.net While Bz-Nle-KRR-AMC is not typically used to study furin itself, furin activity assays are crucial in the context of flavivirus inhibitor development. researchgate.net Potential inhibitors identified using the Bz-Nle-KRR-AMC substrate in viral protease assays are often tested against furin to determine their selectivity. researchgate.net This is a critical step to ensure that an antiviral compound does not interfere with essential host cell processes by inhibiting furin, thereby reducing the risk of off-target effects. researchgate.netresearchgate.net
Comparative Analysis with Other Proprotein Convertases
The proprotein convertase family includes several members beyond furin, such as PC1/3, PC4, PACE4, and PC5/6. nih.gov Highly potent inhibitors developed for one type of protease are often profiled against a panel of related enzymes to establish a comprehensive selectivity profile. For instance, potent furin inhibitors have been shown to inhibit other proprotein convertases like PC1/3, PACE4, and PC5/6 with similar potency, while poorly affecting others like PC2 and PC7. nih.gov
Although direct studies detailing the cleavage of Bz-Nle-KRR-AMC by this broader family of proprotein convertases are not prominent, the principle of cross-reactivity testing is well-established. When developing inhibitors targeting the furin-like flavivirus proteases using Bz-Nle-KRR-AMC, assessing their activity against a panel of host proprotein convertases is a logical and necessary step in preclinical development to ensure the inhibitor's specificity and safety profile.
Methodological Frameworks Utilizing Bz Nle Krr Amc Hydrochloride
Fluorometric Assay Development and Optimization
Fluorometric assays using Bz-Nle-KRR-AMC are designed to quantify the activity of specific proteases, such as the Dengue virus NS2B/NS3 protease and Yellow Fever Virus NS3 protease. caymanchem.combiocompare.com The core principle of these assays is the enzymatic cleavage of the substrate, which liberates a fluorescent molecule, allowing for real-time monitoring of enzyme kinetics.
Principles of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Release Detection
The functionality of Bz-Nle-KRR-AMC as a fluorogenic substrate is centered on the properties of the 7-amino-4-methylcoumarin (AMC) moiety. caymanchem.com When the peptide sequence is intact and conjugated to AMC, the fluorescence of the AMC group is quenched. caymanchem.com The peptide portion of the substrate, in this case, Bz-Nle-KRR, is specifically recognized and cleaved by the target protease. caymanchem.com
Upon enzymatic hydrolysis of the amide bond between the peptide and the AMC molecule, free AMC is released into the solution. caymanchem.comiris-biotech.de This release leads to a significant increase in fluorescence intensity. iris-biotech.de The liberated AMC molecule exhibits distinct excitation and emission maxima, typically in the range of 340-360 nm for excitation and 440-460 nm for emission. caymanchem.com This change in fluorescence can be readily detected and quantified using a fluorometer, providing a direct measure of the protease's activity. nih.gov
The substantial increase in fluorescence upon cleavage, sometimes by a factor of approximately 700, and the shift in excitation and emission wavelengths ensure a high signal-to-noise ratio, minimizing interference from the uncleaved substrate. iris-biotech.de
Optimization of Assay Conditions for Protease Activity Quantification
To ensure accurate and reproducible quantification of protease activity, the assay conditions must be carefully optimized. Key parameters that influence enzyme kinetics include the buffer system and pH, the presence of detergents and polyols, and the concentrations of both the enzyme and the substrate.
Buffer System Considerations and pH Optimization
The choice of buffer and its pH are critical for maintaining the optimal conformation and catalytic activity of the protease. The pH can affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby influencing their interaction. tandfonline.com
For assays involving viral proteases like the Dengue virus protease, a common buffer system is Tris-HCl. nih.gov The optimal pH for these proteases is often in the slightly alkaline range. For instance, studies have shown optimal activity for some viral proteases at pH levels between 7.0 and 8.0, with a minimal decrease in activity observed at a pH higher than 7.6. nih.gov Other research has utilized Tris-HCl buffer at a higher pH of 9.5 for high-throughput screening of flaviviral protease inhibitors. nih.gov The stability of the fluorogenic substrate itself across a range of pH values is also a crucial consideration. researchgate.net
Interactive Table: Effect of pH on Protease Activity
| pH | Relative Enzyme Activity (%) | Reference |
| 7.0 | ~100 | nih.gov |
| 7.6 | ~100 | nih.gov |
| >7.6 | Slightly decreased | nih.gov |
| 9.5 | Optimal for HTS | nih.gov |
Effects of Detergents and Polyols on Enzymatic Activity
Detergents and polyols are often included in protease assay buffers to enhance enzyme stability and activity. Polyols, such as glycerol (B35011) and ethylene (B1197577) glycol, can increase the activity of proteases. researchgate.net For example, the addition of 20% ethylene glycol has been shown to improve the activity of the SARS-CoV-2 main protease. nih.gov The substitution of glycerol with less viscous polyols like ethylene glycol can also improve the handling and reliability of the assay. researchgate.net
Non-ionic detergents are frequently used to prevent the aggregation of both the enzyme and substrate, which can lead to inaccurate activity measurements. tandfonline.com Detergents like Brij 58, Lubrol, and Tergitol have been shown to be effective in enhancing protease activity, with optimal concentrations typically below their critical micelle concentration (CMC). researchgate.net In some high-throughput screening applications, a low concentration of a detergent like CHAPS (e.g., 0.1%) is included in the assay buffer to prevent non-specific inhibition by aggregating compounds. nih.gov
Interactive Table: Effect of Additives on Protease Activity
| Additive | Concentration | Effect on Activity | Reference |
| Ethylene Glycol | 20% (v/v) | Increased | nih.gov |
| Glycerol | 30% | Increased | nih.gov |
| Brij 58 | 0.0016% | Increased | nih.gov |
| CHAPS | 0.1% | Prevents aggregation | nih.gov |
Enzyme Concentration and Substrate Concentration Determinants
The concentrations of both the enzyme and the substrate are fundamental determinants of the reaction velocity. For reliable kinetic measurements, the substrate concentration should ideally be at or near the Michaelis constant (K_m) of the enzyme for that substrate. The K_m value for the Dengue virus NS2B/NS3 protease with Bz-Nle-KRR-AMC has been reported to be 18.3 µM. nih.gov In practice, substrate concentrations used in assays are often around this value or slightly higher to ensure the reaction rate is proportional to the enzyme concentration. For example, a substrate concentration of 25 µM has been used in high-throughput screening assays. nih.gov
The enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course of the assay. rsc.org This typically means using a concentration that results in the consumption of only a small fraction (e.g., less than 10%) of the substrate during the measurement period. researchgate.net This ensures that the reaction rate remains constant and is directly proportional to the amount of active enzyme present. For instance, in a high-throughput screening setting, a DENV2 NS2B-QR-NS3pro concentration of 20 nM has been utilized. nih.gov
High-Throughput Screening (HTS) Applications
The properties of Bz-Nle-KRR-AMC make it highly suitable for high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors. smolecule.com The robust and sensitive nature of the fluorometric assay allows for rapid and automated measurement of enzyme activity in a large number of samples, typically in 96-well or 384-well plate formats. nih.govnih.gov
In a typical HTS setup, the assay is configured to measure the inhibition of the target protease by a library of small molecules. The enzyme, substrate, and potential inhibitors are combined in the wells of a microplate, and the fluorescence is monitored over time. nih.gov A decrease in the rate of fluorescence increase compared to a control without an inhibitor indicates that the compound is a potential inhibitor of the protease. nih.gov
The assay conditions for HTS are optimized to be robust and cost-effective. This often involves using minimal concentrations of enzyme and substrate while maintaining a strong signal-to-background ratio. researchgate.net For example, one HTS protocol for flaviviral protease inhibitors used 20 nM of the DENV2 protease and 25 µM of Bz-Nle-KRR-AMC in a 100 µL reaction volume. nih.gov The inclusion of detergents like CHAPS is also common in HTS to mitigate issues with compound aggregation that can lead to false-positive results. nih.gov
Miniaturization of Assays for Compound Library Screening
The transition to smaller assay formats is a cornerstone of modern high-throughput screening (HTS), enabling the rapid evaluation of large chemical libraries. The use of Bz-Nle-KRR-AMC and similar substrates has been central to this evolution. Miniaturization allows for a significant reduction in the consumption of expensive reagents, including the enzyme and the substrate itself, while simultaneously increasing the number of compounds that can be tested.
Research aimed at identifying inhibitors for the Zika virus (ZIKV) protease provides a clear example of this process. pnas.org Investigators successfully miniaturized a biochemical assay from a standard 384-well plate format to a high-density 1,536-well format. pnas.orgpnas.org This adaptation was crucial for implementing quantitative high-throughput screening (qHTS), a method that generates concentration-response curves and determines the half-maximal inhibitory concentration (IC₅₀) for each compound directly in the primary screen. pnas.orgpnas.org This approach facilitates a more effective prioritization of active compounds for further investigation. pnas.org The high viscosity of solutions containing glycerol, often used to maintain protease activity, can present experimental challenges in miniaturized assays, prompting studies into the use of nonionic detergents as an alternative to improve handling in high-density formats. researchgate.net
Table 1: Comparison of Assay Formats in HTS for Protease Inhibitor Screening
| Feature | 384-Well Format | 1,536-Well Format |
|---|---|---|
| Primary Application | Standard HTS, secondary screening | Quantitative HTS (qHTS), large-scale primary screening |
| Key Advantage | Established protocols, moderate throughput | High throughput, reduced reagent cost, enables direct IC₅₀ determination pnas.orgpnas.org |
| Data Output | Single-point inhibition data | Full concentration-response curves pnas.org |
| Example | Initial Zika virus protease inhibitor assays pnas.org | qHTS for Zika protease inhibitors using thousands of compounds pnas.orgpnas.org |
Strategies for Mitigating Fluorophore Quenching in HTS Formats
A significant technical hurdle in fluorescence-based HTS is the potential for library compounds to interfere with the fluorescent signal. Bz-Nle-KRR-AMC releases the fluorophore 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. caymanchem.comchemicalbook.com AMC has excitation and emission maxima in the ultraviolet and blue regions of the spectrum (approximately 340-360 nm and 440-460 nm, respectively). caymanchem.compnas.orgchemicalbook.com A major issue arises because many compounds found in screening libraries absorb light in this same UV range. pnas.orgpnas.org This absorption can lead to a phenomenon known as fluorescence quenching, where the library compound absorbs the excitation light or the emitted fluorescence, resulting in a diminished signal. This can lead to false-positive "hits" that appear to inhibit the enzyme but are merely interfering with the detection method.
To circumvent this problem, a key strategy is to "red-shift" the fluorophore, moving its excitation and emission wavelengths to a region of the spectrum where fewer library compounds absorb light. pnas.orgpnas.org In the optimization of a Zika virus protease assay, researchers replaced the AMC-based substrate, Bz-Nle-KRR-AMC, with a substrate containing a rhodamine110 fluorophore, (Bz-Nle-KRR)₂-Rd. pnas.orgpnas.org This change shifted the excitation and emission wavelengths from 340/450 nm for AMC to 480/540 nm for rhodamine110. pnas.orgpnas.org This methodological shift proved highly effective, not only reducing the quenching effect from library compounds but also decreasing the rates of both false-positives and false-negatives, which ultimately resulted in a more sensitive and robust assay. pnas.org
Table 2: Comparison of Fluorophores for Mitigating Signal Interference in HTS
| Fluorophore | Excitation (Ex) / Emission (Em) Wavelengths (nm) | Key Characteristic in HTS |
|---|---|---|
| 7-amino-4-methylcoumarin (AMC) | ~340-360 / ~440-460 caymanchem.compnas.orgchemicalbook.com | Susceptible to quenching by UV-absorbing library compounds, potentially increasing false positives. pnas.orgpnas.org |
| Rhodamine110 | ~480 / ~540 pnas.orgpnas.org | Red-shifted wavelengths reduce interference from library compounds, leading to a more robust and sensitive assay. pnas.org |
Kinetic Analysis and Mechanistic Insights with Bz Nle Krr Amc Hydrochloride
Enzyme Kinetic Parameter Determination
The cleavage of Bz-Nle-KRR-AMC by viral proteases follows Michaelis-Menten kinetics. nih.govnih.gov This model describes the relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (K_M_). nih.gov At low concentrations of Bz-Nle-KRR-AMC, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches Vmax. This kinetic behavior is fundamental for determining key enzymatic parameters and for screening potential protease inhibitors. nih.gov For instance, in vitro protease assays using this substrate are conducted by incubating the enzyme with varying concentrations of the substrate and monitoring the release of AMC fluorescence over time to establish these kinetic values. nih.govnih.gov
The Michaelis constant (K_M_) represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an inverse measure of the enzyme's affinity for the substrate. A lower K_M_ value signifies a higher affinity. The K_M_ for the hydrolysis of Bz-Nle-KRR-AMC has been determined for several flavivirus proteases.
For the Zika virus (ZIKV) NS2B-NS3 protease, a K_M_ value of 18.3 µM was reported. nih.govosti.gov The Dengue virus type 4 (DEN4) NS2B-NS3 protease exhibits a higher affinity for the substrate, with a K_M_ of 8.6 µM. dcchemicals.comfishersci.com For the Yellow Fever Virus (YFV) NS3 protease, a K_M_ of 14.6 µM has been measured. dcchemicals.comfishersci.com A separate study involving ten flavivirus proteases reported K_M_ values for Bz-Nle-KRR-AMC with Tick-borne encephalitis virus (TBEV), Kyasanur forest disease virus (KFDV), and Powassan virus (POWV) proteases of 8.9 µM, 16.2 µM, and 10.9 µM, respectively. fu-berlin.de
| Enzyme | K_M_ (µM) | Reference |
|---|---|---|
| Zika Virus (ZIKV) NS2B-NS3 Protease | 18.3 | nih.govosti.gov |
| Dengue Virus type 4 (DEN4) NS2B-NS3 Protease | 8.6 | dcchemicals.comfishersci.com |
| Yellow Fever Virus (YFV) NS3 Protease | 14.6 | dcchemicals.comfishersci.com |
| Tick-borne encephalitis virus (TBEV) NS2B-NS3 Protease | 8.9 | fu-berlin.de |
| Kyasanur forest disease virus (KFDV) NS2B-NS3 Protease | 16.2 | fu-berlin.de |
| Powassan virus (POWV) NS2B-NS3 Protease | 10.9 | fu-berlin.de |
For the ZIKV NS2B-NS3 protease, the k_cat_ was determined to be 10.0 s⁻¹, with a corresponding specificity constant (k_cat_/K_M_) of 73,786 s⁻¹M⁻¹. nih.govosti.gov The DEN4 NS2B-NS3 protease has a k_cat_ of 2.9 s⁻¹ when acting on Bz-Nle-KRR-AMC. dcchemicals.comfishersci.com The YFV NS3 protease shows a k_cat_ of 0.111 s⁻¹ and a k_cat_/K_M_ of 8,024 s⁻¹M⁻¹. dcchemicals.comfishersci.comresearchgate.net
| Enzyme | k_cat_ (s⁻¹) | k_cat_/K_M_ (s⁻¹M⁻¹) | Reference |
|---|---|---|---|
| Zika Virus (ZIKV) NS2B-NS3 Protease | 10.0 | 73,786 | nih.govosti.gov |
| Dengue Virus type 4 (DEN4) NS2B-NS3 Protease | 2.9 | - | dcchemicals.comfishersci.com |
| Yellow Fever Virus (YFV) NS3 Protease | 0.111 | 8,024 | dcchemicals.comfishersci.comresearchgate.net |
Determination of Michaelis Constant (K<sub>M</sub>) Values
Comparative Substrate Specificity Profiling
The efficiency of Bz-Nle-KRR-AMC is often highlighted through comparative studies with other fluorogenic substrates.
vs. Boc-GRR-AMC: The ZIKV NS2B-NS3 protease demonstrates a significantly higher affinity for Bz-Nle-KRR-AMC (K_M_ = 18.3 µM) compared to Boc-GRR-AMC (K_M_ = 136 µM). nih.govosti.gov
vs. Boc-Gly-Arg-Arg-AMC: For the DEN4 enzyme, the catalytic efficiency (k_cat_/K_M_) with Bz-Nle-KRR-AMC is over 800 times higher than with the commonly used substrate Boc-Gly-Arg-Arg-AMC. dcchemicals.comfishersci.com
vs. Ac-VKTGKR-AMC: Kinetic experiments to identify inhibitors of the Zika virus protease have utilized both Bz-Nle-KRR-AMC and Ac-VKTGKR-AMC as substrates, allowing for validation and comparison of inhibitor effects. nih.govpnas.org
vs. (Bz-Nle-KRR)₂-Rd: In the development of high-throughput screening (qHTS) assays, the standard AMC fluorophore of Bz-Nle-KRR-AMC was replaced with a red-shifted rhodamine110 fluorophore to create (Bz-Nle-KRR)₂-Rd. pnas.org This alternative substrate was shown to reduce compound-related fluorescence quenching, leading to a more sensitive and robust assay with fewer false positives and negatives. nih.gov
| Substrate | Compared to Bz-Nle-KRR-AMC | Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| Boc-GRR-AMC | Lower Affinity | ZIKV NS2B-NS3 Protease | ZIKV protease has a ~7.4-fold higher affinity for Bz-Nle-KRR-AMC. | nih.govosti.gov |
| Boc-Gly-Arg-Arg-AMC | Lower Catalytic Efficiency | DEN4 NS2B-NS3 Protease | k_cat_/K_M_ is >800-fold higher with Bz-Nle-KRR-AMC. | dcchemicals.comfishersci.com |
| Ac-VKTGKR-AMC | Used for Orthogonal Validation | ZIKV Protease | Used in parallel to study inhibitor mechanisms. | nih.govpnas.org |
| (Bz-Nle-KRR)₂-Rd | Improved Assay Performance | ZIKV Protease | Red-shifted fluorophore reduces interference in HTS. | nih.govpnas.org |
The peptide sequence of Bz-Nle-KRR-AMC, specifically Bz-Nle(P4)-Lys(P3)-Arg(P2)-Arg(P1), is designed to mimic the natural cleavage sites of flavivirus polyproteins. nih.govresearchgate.net Flaviviral proteases generally exhibit a strong preference for a pair of basic amino acid residues (Arginine or Lysine) at the P2 and P1 positions, followed by a small amino acid at the P1' position. nih.gov
The dibasic Arg-Arg motif at the P2 and P1 positions of Bz-Nle-KRR-AMC makes it an optimal substrate for many of these proteases. nih.gov For example, the KRR sequence within the substrate corresponds to the NS4B/NS5 cleavage site in the ZIKV polyprotein. nih.gov Studies on the West Nile Virus (WNV) protease using a substrate-based inhibitor (Bz-Nle-Lys-Arg-Arg-H) have provided structural insights into how these residues fit into the S1 and S2 specificity pockets of the enzyme's active site. nih.govplos.org
Research on YFV protease using a series of peptidic inhibitors derived from the Bz-Nle-KRR sequence has further confirmed the importance of these positions. researchgate.net The substitution of the P1 Arginine with Alanine resulted in a more than 80-fold decrease in inhibitory potency, while replacing the P2 Arginine with Alanine led to a near-complete loss of inhibition, highlighting the critical role of basic residues in these positions for effective binding and catalysis. researchgate.net This substrate specificity, with a strict requirement for basic residues at P1 and P2, is a defining characteristic of many flavivirus proteases. nih.gov
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| Bz-Nle-KRR-AMC (hydrochloride) | N-benzoyl-L-norleucyl-L-lysyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide, hydrochloride |
| AMC | 7-amino-4-methylcoumarin (B1665955) |
| Boc-GRR-AMC | tert-Butoxycarbonyl-Glycyl-L-arginyl-L-arginine 7-amido-4-methylcoumarin |
| Boc-Gly-Arg-Arg-AMC | tert-Butoxycarbonyl-Glycyl-L-arginyl-L-arginine 7-amido-4-methylcoumarin |
| Ac-VKTGKR-AMC | Acetyl-Valyl-Lysyl-Threonyl-Glycyl-Lysyl-Arginyl-7-amino-4-methylcoumarin |
| (Bz-Nle-KRR)₂-Rd | (Benzoyl-Norleucyl-Lysyl-Arginyl-Arginyl)₂-Rhodamine 110 |
| Bz-Nle-Lys-Arg-Arg-H | Benzoyl-norleucine-lysine-arginine-arginine-aldehyde |
Assessment Against Alternative Fluorogenic Peptide Substrates
Investigation of Protease-Cofactor Interactions and Their Influence on Activity
The fluorogenic substrate Bz-Nle-KRR-AMC (hydrochloride) is a critical tool for elucidating the complex and essential relationship between viral proteases and their protein cofactors. In many viral systems, particularly within the Flaviviridae family (which includes Dengue, Zika, West Nile, and Yellow Fever viruses), the primary protease, Non-Structural Protein 3 (NS3), is catalytically inert on its own. It requires the formation of a stable, active complex with a cofactor, the Non-Structural Protein 2B (NS2B), to correctly fold and execute its function. Assays utilizing Bz-Nle-KRR-AMC have been instrumental in defining the nature of this interaction and quantifying how the cofactor's presence and configuration directly modulate the protease's catalytic efficiency.
Demonstrating the Cofactor's Essential Role
Research has consistently shown that the NS2B cofactor is indispensable for the proteolytic activity of NS3. researchgate.net Studies on the Dengue virus (DENV) protease have demonstrated this dependency explicitly. The isolated DENV-2 NS3 protease domain (NS3pro) is unable to cleave the Bz-Nle-KRR-AMC substrate. However, its activity can be fully restored when a GST-fused version of the central region of the NS2B cofactor (cNS2B) is added in trans (as a separate molecule). researchgate.net The resulting heterodimeric complex readily cleaves the substrate, and its catalytic efficiency (kcat/Km) is comparable to that of single-chain constructs where the cofactor and protease are linked. researchgate.net This foundational finding, replicated across various flaviviruses, underscores that the cofactor is not merely an accessory protein but a fundamental component of the catalytic machinery. plos.orgresearchgate.net
Influence of Cofactor Linkage on Catalytic Parameters
The physical linkage between the NS2B cofactor and the NS3 protease has been a subject of detailed kinetic investigation using Bz-Nle-KRR-AMC. In many recombinant constructs used for research, an artificial flexible glycine (B1666218) linker connects the two domains. A 2020 study on the Dengue 4 virus (DENV4) protease compared the enzymatic activities of full-length NS3 constructs with different linkers: the native, endogenously cleaved linker (eNS2B47NS3) and an artificial glycine linker (gNS2B47NS3). biorxiv.org
The kinetic analysis revealed that while the type of linker did not significantly affect the substrate's apparent affinity for the enzyme (Km), it had a pronounced effect on the catalytic turnover rate (kcat). biorxiv.org The construct with the artificial glycine linker exhibited a slower rate of catalysis compared to the one with the native linker sequence. biorxiv.org This suggests that the flexible glycine linker may introduce a degree of steric hindrance that impacts the dynamic movements of NS2B required for optimal catalytic activity. biorxiv.org
| Construct | Linker Type | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| bNS2B₄₇NS3 | Native Cleavage Site | 0.133 ± 0.003 | 54.2 ± 3.8 | 2454 |
| eNS2B₄₇NS3 | Native Cleavage Site (mutated) | 0.131 ± 0.002 | 61.3 ± 3.7 | 2137 |
| gNS2B₄₇NS3 | Artificial Glycine Linker | 0.038 ± 0.001 | 47.5 ± 2.8 | 800 |
Impact of Cofactor Modification on Protease Function
Further insights into the protease-cofactor relationship have been gained from studies involving modified complexes designed for structural analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy. In one such study, a selectively ¹⁵N-labeled Zika virus NS2B-NS3 protease complex was produced to facilitate NMR experiments. nih.gov The enzymatic activity of this labeled complex was compared to the unlabeled, wild-type complex using Bz-Nle-KRR-AMC as the substrate.
The results indicated that the wild-type enzyme complex displayed the highest rate of activity. In contrast, the complex containing the ¹⁵N-labeled cofactor showed significantly reduced activity. nih.gov While the exact cause—whether partial misfolding or reduced stability—was not definitively determined, the data clearly demonstrates that modifications to the cofactor, even at the isotopic level, can perturb the delicate interaction with the protease domain and negatively impact its catalytic function. nih.gov
| Enzyme Complex | Description | Relative Activity |
|---|---|---|
| Wild-type | Unlabeled NS2B-NS3 complex | Highest |
| ¹⁵N-labeled | Complex with ¹⁵N-labeled cofactor | Lowest |
| Control | Substrate in buffer without enzyme | No activity |
Inhibitor Discovery and Characterization Using Bz Nle Krr Amc Hydrochloride
Identification of Protease Inhibitors
The utility of Bz-Nle-KRR-AMC extends to the initial stages of drug discovery, where identifying novel inhibitory compounds is a primary goal.
Screening of Small-Molecule Compound Libraries
High-throughput screening (HTS) of extensive small-molecule libraries is a cornerstone of modern drug discovery, and Bz-Nle-KRR-AMC is frequently employed in these campaigns. nih.goveuropeanpharmaceuticalreview.com Researchers utilize this substrate to test large, diverse collections of compounds for their ability to inhibit specific viral proteases. nih.govpnas.orgeurofinsdiscovery.com For instance, in the search for inhibitors of the Zika virus protease, a library of 2,000 bioactive compounds was screened using a biochemical assay with Bz-Nle-KRR-AMC as one of the substrates. pnas.org Similarly, HTS campaigns for Dengue virus protease inhibitors have utilized this substrate to screen approximately 120,000 compounds. nih.gov These large-scale screenings are often performed in miniaturized formats, such as 384- or 1,536-well plates, to increase throughput and reduce reagent consumption. europeanpharmaceuticalreview.compnas.org
The process typically involves incubating the target protease with individual compounds from the library before adding the Bz-Nle-KRR-AMC substrate. plos.orgnih.gov A reduction in the rate of AMC fluorescence generation compared to a control without any inhibitor indicates potential inhibitory activity. plos.org To minimize false positives, which can arise from compound aggregation, detergents like CHAPS are sometimes included in the assay buffer. nih.gov The hits from these primary screens, compounds that show significant inhibition, are then selected for further validation and characterization. nih.goveuropeanpharmaceuticalreview.com
In some advanced screening approaches, computational methods like in silico docking are used to virtually screen vast compound libraries against the protease's structure. plos.orgplos.org The most promising candidates from the virtual screen are then tested experimentally using enzymatic assays with Bz-Nle-KRR-AMC to validate their inhibitory activity. plos.org This combination of computational and experimental screening can significantly enhance the efficiency of identifying novel inhibitor scaffolds. pnas.org
Characterization of Inhibitory Activity (IC50 values)
Once potential inhibitors are identified from initial screenings, the next critical step is to quantify their potency. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Assays using Bz-Nle-KRR-AMC are central to this process. plos.orgnih.gov
To determine the IC50 value, a series of experiments are conducted where the enzyme is incubated with varying concentrations of the inhibitor. nih.govnih.gov The enzymatic reaction is then initiated by the addition of Bz-Nle-KRR-AMC, and the initial reaction velocities are measured by monitoring the increase in fluorescence over time. plos.orgplos.org The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. These data are then plotted as a dose-response curve, and the IC50 value is derived by fitting the data to a suitable model, such as a sigmoid dose-response function or the Hill equation. nih.govnih.gov
For example, in a study on West Nile virus protease inhibitors, the IC50 values for several 8-hydroxyquinoline (B1678124) derivatives were determined using Bz-Nle-KRR-AMC as the substrate. nih.gov Similarly, for the Zika virus protease, IC50 values for various identified compounds, including MK-591 and JNJ-404, were established using this substrate. pnas.org The IC50 is a crucial parameter for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies to optimize lead compounds. researchgate.net
Table 1: IC50 Values of Various Compounds Determined Using Bz-Nle-KRR-AMC
| Protease | Inhibitor | IC50 (µM) | Reference |
|---|---|---|---|
| West Nile Virus NS2B/NS3 Protease | Compound 13 | 6.18 ± 0.27 | nih.gov |
| West Nile Virus NS2B/NS3 Protease | Compound 14 | 2.01 ± 0.08 | nih.gov |
| West Nile Virus NS2B/NS3 Protease | Compound 23 | 12.86 ± 0.54 | nih.gov |
| West Nile Virus NS2B/NS3 Protease | Bz-Nle-Lys-Arg-Arg-H | 4.1 | plos.orgplos.org |
| Zika Virus NS2B/NS3 Protease | MK-591 | ~1-10 | pnas.org |
This table is interactive. Click on the headers to sort.
Mechanism of Enzyme Inhibition Studies
Beyond identifying and quantifying inhibition, understanding how an inhibitor interacts with an enzyme is fundamental for drug development. Bz-Nle-KRR-AMC is instrumental in elucidating the mechanism of enzyme inhibition.
Competitive Inhibition Analysis and Inhibition Constant (Ki) Determination
Kinetic studies are performed to determine if an inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed-type inhibition. wikipedia.org In competitive inhibition, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. wikipedia.orgsigmaaldrich.com This can be investigated by measuring the enzyme's reaction rate at various substrate (Bz-Nle-KRR-AMC) concentrations in the presence of a fixed concentration of the inhibitor. nih.gov
If the inhibition is competitive, increasing the substrate concentration can overcome the effect of the inhibitor. sigmaaldrich.com The data from these kinetic experiments are often analyzed using Lineweaver-Burk or Michaelis-Menten plots. nih.gov For competitive inhibitors, the apparent Michaelis constant (Km) increases while the maximum velocity (Vmax) remains unchanged. wikipedia.org
The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value, as it represents the dissociation constant of the enzyme-inhibitor complex. wikipedia.org For competitive inhibitors, the Ki can be calculated from IC50 values using the Cheng-Prusoff equation, especially when the mechanism of inhibition is known. anu.edu.aunih.gov For instance, several cyclic peptide inhibitors of the Zika virus protease were identified as competitive inhibitors, and their Ki values were determined from dose-response curves measured at different concentrations of the Bz-Nle-KRR-AMC substrate. anu.edu.aunih.gov In another study, a small molecule inhibitor of the Zika NS2B-NS3 protease was determined to be a competitive inhibitor with a Ki value of 9.5 µM. nih.govosti.gov
Table 2: Ki Values of Competitive Inhibitors Determined in Assays with Bz-Nle-KRR-AMC
| Protease | Inhibitor | Ki (µM) | Reference |
|---|---|---|---|
| Zika Virus NS2B/NS3 Protease | Compound 2 | 9.5 | nih.govosti.gov |
| Zika Virus NS2B/NS3 Protease | Compound 3 | 13.5 | osti.gov |
| Zika Virus NS2B/NS3 Protease | Cyclic Peptide 1b | 0.64 ± 0.01 | anu.edu.au |
| Zika Virus NS2B/NS3 Protease | Cyclic Peptide 2b | 14.3 ± 0.7 | anu.edu.au |
| Zika Virus NS2B/NS3 Protease | Cyclic Peptide 3b | 1.76 ± 0.31 | anu.edu.au |
This table is interactive. Click on the headers to sort.
Allosteric and Reversible Inhibition Models
Not all inhibitors bind to the active site. Allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that affects its activity. sigmaaldrich.comnih.gov Kinetic experiments using Bz-Nle-KRR-AMC can also help identify allosteric inhibition. pnas.org In such cases, increasing the substrate concentration does not overcome the inhibition, which is characteristic of non-competitive or mixed-type inhibition, often associated with allosteric mechanisms. pnas.orgsigmaaldrich.com For example, kinetic experiments with the Zika virus protease showed that for certain inhibitors like methacycline (B562267), MK-591, and JNJ-404, increasing the concentration of Bz-Nle-KRR-AMC did not restore enzyme activity, suggesting a non-competitive or allosteric inhibition model. pnas.org
Reversibility is another key characteristic of an inhibitor. sigmaaldrich.com Reversible inhibitors bind non-covalently to the enzyme and can dissociate, allowing the enzyme to regain its activity. sigmaaldrich.com Jump dilution analysis is a technique used to assess reversibility. pnas.org In this method, the enzyme is pre-incubated with a high concentration of the inhibitor (to achieve significant inhibition) and then rapidly diluted. If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity. pnas.org This technique was used to demonstrate that methacycline, MK-591, and JNJ-404 are reversible inhibitors of the Zika virus protease in assays utilizing the Bz-Nle-KRR-AMC substrate. pnas.org
Analysis of Time-Dependent Ligand Binding Effects
Some inhibitors exhibit time-dependent binding, where the extent of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor before adding the substrate. mdpi.com This can indicate a slow-binding mechanism or a covalent interaction. To investigate this, inhibition assays are performed with and without a pre-incubation period. mdpi.com
In a study evaluating known Zika virus NS2B-NS3 protease inhibitor scaffolds, compounds were tested with and without a 10-minute pre-incubation with the enzyme before the addition of a modified Bz-Nle-KRR-AMC substrate. mdpi.com The results showed that for most of the potent inhibitors, there was no significant difference in inhibition with or without pre-incubation, indicating a lack of strong time-dependent binding effects. mdpi.com This type of analysis is crucial for understanding the kinetics of the inhibitor-enzyme interaction and for selecting compounds with desirable pharmacological profiles.
Facilitation of Structure-Based Inhibitor Design Through Substrate Insights
The fluorogenic peptide Bz-Nle-KRR-AMC (hydrochloride) serves as a critical tool in the field of enzymology, extending its utility beyond a mere reporter of protease activity to a foundational element in the rational design of specific enzyme inhibitors. By mimicking the natural cleavage sites of various proteases, particularly flaviviral proteases like those from Dengue, Zika, and West Nile viruses, this substrate provides profound insights into the architecture and chemical preferences of the enzyme's active site. nih.govcaymanchem.comnih.gov This knowledge is paramount for structure-based drug discovery, a process that relies on a detailed understanding of the target's three-dimensional structure to develop potent and selective inhibitors.
The interaction between a protease and Bz-Nle-KRR-AMC offers a wealth of information. The peptide sequence—Nle-Lys-Arg-Arg—is specifically recognized by proteases that cleave after basic amino acid residues. nih.gov The kinetic parameters of this interaction, such as the Michaelis constant (K_M), quantify the binding affinity between the substrate and the enzyme. A low K_M value indicates high affinity, suggesting that the substrate's conformation and chemical properties are a good match for the enzyme's active site. For instance, studies on the Zika virus (ZIKV) NS2B-NS3 protease have demonstrated a significantly higher affinity for Bz-Nle-KRR-AMC compared to other substrates like Boc-GRR-AMC, highlighting its suitability as a model for the natural substrate. nih.gov
Table 1: Comparative Kinetic Parameters for ZIKV NS2B-NS3 Protease with Different Substrates
| Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹M⁻¹) | Source |
|---|---|---|---|---|
| Bz-Nle-KRR-AMC | 18.3 | Not Reported | Not Reported | nih.gov |
| Boc-GRR-AMC | 136 | 10.0 | 73,786 | nih.gov |
This table illustrates the higher affinity (lower K_M) of the ZIKV protease for Bz-Nle-KRR-AMC, making it a more representative substrate for studying the active site.
This detailed understanding of substrate binding is leveraged to design inhibitors. A common strategy involves using the crystal structure of the target protease in a complex with a substrate analog. The tetrapeptide aldehyde inhibitor, Bz-Nle-Lys-Arg-Arg-H, which is structurally very similar to Bz-Nle-KRR-AMC, has been co-crystallized with both West Nile Virus (WNV) and Dengue Virus (DENV) proteases. uzh.chplos.orgasm.org These structures provide an atomic-level map of the enzyme's active site pockets (S1, S2, S3, S4) and the precise interactions—hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that govern substrate recognition.
Researchers use this structural blueprint to:
Design Peptidomimetic Inhibitors: By modifying the substrate sequence or incorporating non-natural amino acids and warhead groups (like an aldehyde or boronic acid), inhibitors can be created that bind more tightly to the active site than the substrate itself. nih.govnih.gov The design of a potent dipeptide-boronic acid inhibitor, Bz-(4-CH₂NH₂)Phe-Arg-B(OH)₂, was informed by such substrate-binding knowledge. nih.gov
Discover Non-Peptidic Inhibitors: The substrate-bound structure serves as a template for in silico high-throughput screening. uzh.chnih.gov Computational docking programs can screen vast libraries of small molecules to identify compounds that fit within the active site and mimic the key interactions of the substrate's residues, leading to the discovery of novel, non-peptidic inhibitor scaffolds. uzh.chnih.gov
Once potential inhibitors are designed or identified, Bz-Nle-KRR-AMC is used in competitive enzymatic assays to determine their potency (IC₅₀) and mechanism of inhibition (e.g., competitive, noncompetitive). uzh.chnih.gov In these assays, the ability of a test compound to prevent the cleavage of Bz-Nle-KRR-AMC by the protease is measured, providing a quantitative assessment of its inhibitory power. plos.org For example, various peptidic and non-peptidic compounds have been validated as ZIKV protease inhibitors using assays with Bz-Nle-KRR-AMC or similar substrates. nih.govfrontiersin.org
Table 2: Examples of Inhibitors Characterized Using Bz-Nle-KRR-AMC-Based Assays
| Inhibitor | Target Protease | Inhibition Constant | Source |
|---|---|---|---|
| Bz-Nle-Lys-Arg-Arg-H | WNV NS2B-NS3 Protease | IC₅₀ = 4.1 µM | plos.org |
| Phenacetyl-Lys-Lys-Arg-CHO | WNV NS2B-NS3 Protease | IC₅₀ = 51 nM | nih.gov |
| Novobiocin | ZIKV NS2B-NS3 Protease | IC₅₀ = 9.7 µM | nih.gov |
| Acyl-KR-aldehyde | ZIKV NS2B-NS3 Protease | IC₅₀ = 208 nM | frontiersin.org |
This table shows the potency of various inhibitors, which was quantified using enzymatic assays employing Bz-Nle-KRR-AMC or its close analogs as the substrate.
Advanced Research Methodologies and Future Directions
Integration with Biophysical Techniques for Ligand Binding Studies
While high-throughput screening (HTS) using Bz-Nle-KRR-AMC is effective for identifying initial hit compounds, it is crucial to validate these findings and elucidate the mechanism of inhibition. nih.gov Biophysical techniques are indispensable for confirming direct binding, determining binding affinity, and ruling out non-specific inhibition or assay artifacts like fluorescence quenching. core.ac.uk
Researchers often employ a repertoire of biochemical and biophysical methods to accurately determine compound binding specificity. core.ac.uk Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently used as secondary assays. core.ac.ukfrontiersin.org For instance, after identifying a potential inhibitor through an in vitro assay with Bz-Nle-KRR-AMC, ITC can be used to directly measure the thermodynamic parameters of the inhibitor binding to the target protease, confirming a direct interaction and providing the binding affinity (Kd). core.ac.uk Similarly, NMR spectroscopy can offer atomic-level insights into the interaction, confirming the binding site and observing structural changes in the protease upon ligand binding. core.ac.ukfrontiersin.org One study demonstrated the use of NMR to confirm that a dipeptide inhibitor, Acyl-KR-aldehyde, formed a stable complex with the ZIKV NS2B-NS3 protease. frontiersin.org This integrated approach ensures that hits from primary screens are genuine binders and provides a solid foundation for structure-activity relationship (SAR) studies.
Development of Cell-Based Assays Utilizing Related Constructs
Biochemical assays using purified enzymes and substrates like Bz-Nle-KRR-AMC are powerful but lack the complexity of the cellular environment. To bridge this gap and assess inhibitor efficacy in a more physiologically relevant context, researchers have developed sophisticated cell-based assays. These assays often utilize constructs related to the protease's natural cleavage sequence, mirroring the action that Bz-Nle-KRR-AMC is designed to detect.
A prime example is the development of a high-throughput cell-based screening method for Zika virus protease inhibitors. researchgate.net Instead of a simple peptide substrate, this system relies on the ZIKV protease's ability to cleave a cyclized firefly luciferase reporter. The reporter is fused to a natural cleavage sequence from the ZIKV polyprotein. researchgate.net In the absence of an inhibitor, the protease cleaves the sequence, leading to a measurable change in luciferase activity. This method allows for the evaluation of compound activity within living cells, accounting for factors like cell permeability and cytotoxicity. researchgate.net The results from such cell-based systems can be validated and compared with data from biochemical assays using Bz-Nle-KRR-AMC to build a comprehensive profile of a potential drug candidate. researchgate.netnih.gov
| Parameter | Biochemical Assay (e.g., with Bz-Nle-KRR-AMC) | Cell-Based Reporter Assay |
| System | Purified recombinant enzyme and synthetic substrate | Live cells expressing protease and reporter construct |
| Measures | Direct enzyme inhibition (e.g., IC₅₀) | Inhibition of protease activity in a cellular context, cell viability |
| Key Advantage | High sensitivity, precise kinetic measurements | Physiological relevance, accounts for cell permeability |
| Example | Measuring IC₅₀ of compounds against ZIKV protease with Bz-Nle-KRR-AMC. nih.gov | Screening for ZIKV protease inhibitors using a luciferase-based reporter system. researchgate.net |
Evolution of Substrate Design for Enhanced Assay Performance
The design of protease substrates is a continuous process of evolution aimed at improving assay sensitivity, specificity, and suitability for different screening platforms. Bz-Nle-KRR-AMC itself represents an optimized substrate, demonstrating a significantly higher catalytic efficiency for Dengue virus protease compared to earlier substrates like Boc-Gly-Arg-Arg-AMC. dcchemicals.comfishersci.com The kcat/Km value for Bz-Nle-KRR-AMC with the DEN4 enzyme was found to be over 800-fold higher than that of Boc-Gly-Arg-Arg-AMC. fishersci.com
Further evolution in substrate design has been driven by the demands of large-scale HTS campaigns. A notable advancement involves red-shifting the fluorophore. The 7-amino-4-methylcoumarin (B1665955) (AMC) group in Bz-Nle-KRR-AMC has excitation and emission maxima in the UV/blue range (approx. 340-360 nm / 440-460 nm), which can be problematic as many compounds in screening libraries absorb light in this range, leading to fluorescence quenching and false-positive results. caymanchem.compnas.orgpnas.org To overcome this, researchers have replaced AMC with fluorophores like rhodamine110, which has excitation/emission maxima at longer wavelengths (approx. 480/540 nm). pnas.orgpnas.org This modification in substrates like [(Bz-Nle-KRR)₂-Rd] reduces compound interference, minimizes false positives and negatives, and results in a more robust and sensitive assay for HTS. pnas.org
| Substrate | Target Protease | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹M⁻¹) | Reference |
| Bz-Nle-KRR-AMC | Dengue Virus 4 (DEN4) | 8.6 | 2.9 | >337,000 | fishersci.com |
| Boc-GRR-AMC | Zika Virus (ZIKV) | 136 | 10.0 | 73,786 | nih.gov |
| Bz-Nle-KRR-AMC | Zika Virus (ZIKV) | 18.3 | - | - | nih.gov |
| Bz-Nle-KRR-AMC | Yellow Fever Virus (YFV) | 14.6 | 0.111 | ~7,600 | fishersci.com |
Note: The table presents kinetic data for Bz-Nle-KRR-AMC and a related substrate against various flaviviral proteases. A lower Kₘ value indicates higher affinity of the enzyme for the substrate. nih.gov
Future Perspectives in Antiviral Drug Development Leveraging Substrate Information
Assays utilizing Bz-Nle-KRR-AMC and its derivatives are pivotal in shaping the future of antiviral drug development against flaviviruses. The data generated from screening campaigns provide the starting point for discovering novel chemical scaffolds and therapeutic strategies.
One key perspective is the identification of broad-spectrum inhibitors . Since Bz-Nle-KRR-AMC is a substrate for proteases from multiple flaviviruses, it can be used in parallel screens to identify compounds that inhibit several viruses simultaneously, such as DENV, WNV, and ZIKV. nih.govnih.gov This is a highly desirable characteristic for an antiviral drug, especially for treating infections in regions where multiple flaviviruses co-circulate.
Furthermore, kinetic studies that measure how inhibitors compete with Bz-Nle-KRR-AMC can reveal the mechanism of action. pnas.org The identification of allosteric inhibitors —molecules that bind to a site other than the active site—is a particularly promising avenue. pnas.org These inhibitors can offer higher specificity and a better resistance profile compared to traditional active-site inhibitors. For example, kinetic experiments with Bz-Nle-KRR-AMC helped demonstrate that the antibiotic methacycline (B562267) acts as a noncompetitive (potentially allosteric) inhibitor of the Zika virus protease. pnas.org
Finally, the substrate itself provides a structural template for structure-based drug design . The peptide sequence (Nle-KRR) mimics the natural cleavage site and informs chemists on the types of interactions required for binding to the protease's active site pockets. nih.govuzh.ch Crystal structures of proteases bound to substrate-like inhibitors, such as Bz-Nle-KRR-H, provide a detailed map of the active site, enabling computational chemists and medicinal chemists to design novel, non-peptidic small molecules with improved potency and drug-like properties. uzh.chresearchgate.net
Q & A
Q. What is the primary application of Bz-Nle-KRR-AMC (hydrochloride) in protease research?
Bz-Nle-KRR-AMC (hydrochloride) is a fluorogenic substrate used to measure serine protease activity in flaviviruses, such as Saint Louis encephalitis virus (SLEV), dengue virus, and yellow fever virus. Upon cleavage by viral proteases (e.g., NS2B-NS3 or NS3), the 7-amido-4-methylcoumarin (AMC) moiety is released, emitting fluorescence at 460 nm (excitation: 380 nm). This allows real-time quantification of enzymatic activity and inhibitor efficacy .
Q. How is Bz-Nle-KRR-AMC (hydrochloride) validated for enzymatic assays?
Validation involves demonstrating dose-dependent inhibition using known protease inhibitors (e.g., aprotinin) and correlating fluorescence intensity with enzyme concentration. For example, in SLEV NS2B-NS3 protease assays, increasing enzyme concentrations yield higher fluorescence signals, while aprotinin reduces activity in a concentration-dependent manner. Controls (e.g., substrate-only blanks) ensure specificity .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing Bz-Nle-KRR-AMC-based protease assays?
Key factors include:
- Enzyme-substrate ratio : Titrate substrate concentrations to determine and .
- Inhibitor controls : Use competitive inhibitors (e.g., aprotinin) to validate assay specificity.
- Interference checks : Test for fluorescence quenching by buffer components or cellular lysates.
- Kinetic monitoring : Use continuous fluorescence measurement to capture initial reaction rates and avoid substrate depletion .
Q. How can researchers address discrepancies in fluorescence data when using Bz-Nle-KRR-AMC (hydrochloride)?
Potential causes and solutions:
- Enzyme instability : Pre-test protease activity over time to ensure consistent storage conditions (e.g., -80°C aliquots).
- Contaminants : Purify recombinant proteases to remove nonspecific hydrolases.
- pH/ionic effects : Optimize buffer systems (e.g., Tris-HCl vs. HEPES) to match protease activity ranges.
- Fluorescence artifacts : Include controls with AMC standards to calibrate instrument sensitivity .
Q. How does Bz-Nle-KRR-AMC (hydrochloride) compare across flavivirus proteases, and how can specificity be validated?
Substrate specificity varies due to protease active-site differences. To validate:
- Cross-protease testing : Compare cleavage rates using NS2B-NS3 proteases from SLEV, dengue, and yellow fever viruses.
- Mutagenesis : Introduce mutations in protease substrate-binding regions to assess cleavage efficiency changes.
- Structural modeling : Use molecular docking to predict interactions between the substrate and protease active sites .
Q. What statistical methods are recommended for analyzing dose-response data from inhibitor screens using this substrate?
- Nonlinear regression : Fit dose-response curves to calculate IC values (e.g., using GraphPad Prism).
- Z-factor analysis : Assess assay robustness by comparing positive (aprotinin) and negative (DMSO) controls.
- Replicate consistency : Use ≥3 technical replicates per condition and apply ANOVA to evaluate variability .
Methodological Troubleshooting
Q. Why might Bz-Nle-KRR-AMC (hydrochloride) yield low fluorescence signals despite confirmed protease activity?
Possible reasons:
- Substrate degradation : Verify substrate integrity via HPLC or mass spectrometry.
- Inadequate excitation/emission settings : Confirm wavelength calibration using free AMC.
- Chelating agents : Avoid EDTA in buffers, as divalent cations may be required for protease activity .
Q. How can researchers adapt this substrate for high-throughput screening (HTS) of antiviral compounds?
- Miniaturization : Use 384-well plates and automated liquid handlers.
- Signal normalization : Include internal controls (e.g., fluorescence quenchers) to correct for plate reader variability.
- Data pipelines : Integrate with software like KNIME or Pipeline Pilot for real-time analysis of inhibition kinetics .
Comparative and Translational Research
Q. Can Bz-Nle-KRR-AMC (hydrochloride) be used to study protease inhibitors in live-cell systems?
Challenges include substrate permeability and intracellular esterase interference. Strategies:
Q. What are the limitations of Bz-Nle-KRR-AMC (hydrochloride) in studying host proteases?
While optimized for viral proteases, off-target cleavage by host enzymes (e.g., trypsin-like proteases) may occur. Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
